molecular formula C14H10ClNO4 B6403557 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261929-63-8

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6403557
CAS RN: 1261929-63-8
M. Wt: 291.68 g/mol
InChI Key: GKAQWJNUDAFJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% (2C5MPA) is a synthetic chemical compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various organic compounds, as well as in the development of pharmaceuticals and therapeutic agents.

Mechanism of Action

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% is an aromatic compound, which means it can undergo a variety of chemical reactions. The most common reaction is the electrophilic aromatic substitution, in which an electron-rich species, such as a nucleophile, is added to the aromatic ring. This reaction is used in the synthesis of various organic compounds, as well as in the development of pharmaceuticals and therapeutic agents.
Biochemical and Physiological Effects
2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has been found to have a range of biochemical and physiological effects. It has been shown to have antifungal and antiviral activity, as well as anti-inflammatory, antioxidant, and anticancer properties. In addition, 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce the risk of certain diseases, such as cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is highly soluble in a variety of solvents. In addition, 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% is an aromatic compound, which means it can undergo a variety of chemical reactions. The main limitation of 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% is that it is a relatively unstable compound, which means it can degrade over time.

Future Directions

Given its wide range of applications, 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has a great potential for further research and development. Possible future directions include the development of new pharmaceuticals and therapeutic agents, the synthesis of new polymers and materials, and the development of new dyes and pigments. In addition, 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new methods for the synthesis of organic compounds, as well as to explore its biochemical and physiological effects.

Synthesis Methods

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-chloro-5-methylphenol and nitrobenzene, followed by a series of purification steps. The reaction is typically carried out in an alkaline medium, such as sodium hydroxide, and the product is isolated in high purity. The purity of the product can be further improved by recrystallization and other purification techniques.

Scientific Research Applications

2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has been widely used in the synthesis of various organic compounds, such as esters, amides, and amines. It has also been used in the development of pharmaceuticals and therapeutic agents, such as antifungal and antiviral agents. In addition, 2-(3-Chloro-5-methylphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of polymers and other materials, as well as in the production of dyes and pigments.

properties

IUPAC Name

2-(3-chloro-5-methylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-4-9(6-10(15)5-8)13-7-11(16(19)20)2-3-12(13)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAQWJNUDAFJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690348
Record name 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-63-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 3′-chloro-5′-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261929-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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